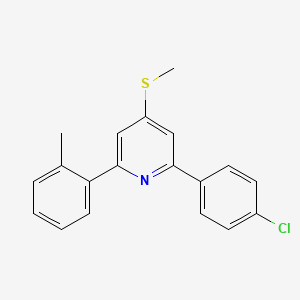
2-(4-Chlorophenyl)-6-(2-methylphenyl)-4-methylthiopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-6-(2-methylphenyl)-4-methylthiopyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chlorophenyl group, a methylphenyl group, and a methylthio group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-6-(2-methylphenyl)-4-methylthiopyridine typically involves multi-step organic reactions. One common method starts with the preparation of 4-chlorophenylhydrazine from 4-chloroaniline through diazotization, reduction, and hydrolysis reactions . This intermediate is then reacted with 2-methylphenylboronic acid under Suzuki coupling conditions to form the desired product. The reaction conditions often include the use of palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-6-(2-methylphenyl)-4-methylthiopyridine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
2-(4-Chlorophenyl)-6-(2-methylphenyl)-4-methylthiopyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-6-(2-methylphenyl)-4-methylthiopyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylphenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate
- 4-Chloro-2-methylphenyl N-(4-chlorophenyl)carbamate
Uniqueness
2-(4-Chlorophenyl)-6-(2-methylphenyl)-4-methylthiopyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
116610-83-4 |
|---|---|
Molecular Formula |
C19H16ClNS |
Molecular Weight |
325.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6-(2-methylphenyl)-4-methylsulfanylpyridine |
InChI |
InChI=1S/C19H16ClNS/c1-13-5-3-4-6-17(13)19-12-16(22-2)11-18(21-19)14-7-9-15(20)10-8-14/h3-12H,1-2H3 |
InChI Key |
FXCKUYAKNZTPTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=N2)C3=CC=C(C=C3)Cl)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















